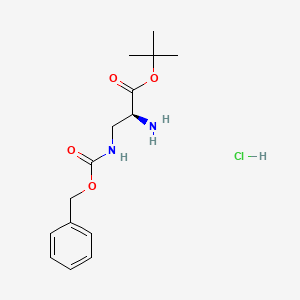

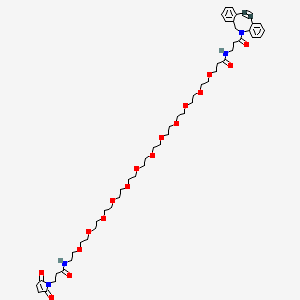

H-L-Dap(Z)-OtBu HCl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

H-L-Dap(Z)-OtBu HCl, otherwise known as homo-L-diaminopimelic acid (Z)-O-t-butylhydrochloride, is a synthetic derivative of diaminopimelic acid (DAP). DAP is an important component of the bacterial cell wall and is essential for the growth and development of a variety of bacteria. This compound is a useful compound for scientists in the fields of biochemistry, molecular biology, and pharmaceutical research, as it can be used to synthesize a variety of compounds and can also be used to study the structure and function of proteins and other molecules.

Wissenschaftliche Forschungsanwendungen

H-L-Dap(Z)-OtBu HCl is a useful compound for scientists in the fields of biochemistry, molecular biology, and pharmaceutical research. It can be used to synthesize a variety of compounds, such as peptides and amino acids, as well as to study the structure and function of proteins and other molecules. Additionally, this compound can be used to study the interactions between proteins and other molecules, as well as to study the effects of drugs on proteins.

Wirkmechanismus

H-L-Dap(Z)-OtBu HCl is believed to act by disrupting the structure and function of proteins and other molecules. It does this by binding to certain amino acid residues within the protein and causing a conformational change in the protein, which can disrupt its function. Additionally, this compound can also bind to other molecules, such as nucleic acids, and disrupt their structure and function as well.

Biochemical and Physiological Effects

This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of a variety of bacteria, including Escherichia coli, Salmonella typhimurium, and Staphylococcus aureus. Additionally, this compound has been shown to inhibit the activity of certain enzymes, such as DNA polymerase and RNA polymerase. It has also been shown to inhibit the activity of certain proteins, such as proteases and kinases. Finally, this compound has been shown to have a variety of effects on cell signaling pathways, including the activation of certain proteins and the inhibition of certain proteins.

Advantages and Limitations for Laboratory Experiments

This compound has a number of advantages for laboratory experiments. It is a relatively inexpensive compound and is easy to synthesize in a laboratory setting. Additionally, it has a variety of biochemical and physiological effects, making it useful for studying a variety of biological processes. However, this compound also has some limitations. It is a relatively unstable compound and can degrade over time, making it difficult to store and use for long periods of time. Additionally, it is not very soluble in water, making it difficult to use in aqueous solutions.

Zukünftige Richtungen

H-L-Dap(Z)-OtBu HCl has a number of potential future applications. It could be used to study the structure and function of proteins and other molecules, as well as to study the effects of drugs on proteins. Additionally, it could be used to study the interactions between proteins and other molecules, as well as to study cell signaling pathways. Finally, it could be used to synthesize a variety of compounds, such as peptides and amino acids.

Synthesemethoden

H-L-Dap(Z)-OtBu HCl is synthesized from this compound by a process known as alkylation. In this process, this compound is reacted with an alkylating agent such as t-butyl chloride to form a reactive intermediate, which is then reacted with a nucleophile such as HCl to produce this compound. The alkylation process is relatively simple and can be carried out in a laboratory setting.

Eigenschaften

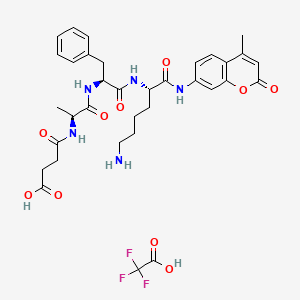

IUPAC Name |

tert-butyl (2S)-2-amino-3-(phenylmethoxycarbonylamino)propanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4.ClH/c1-15(2,3)21-13(18)12(16)9-17-14(19)20-10-11-7-5-4-6-8-11;/h4-8,12H,9-10,16H2,1-3H3,(H,17,19);1H/t12-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGOCKJILLUDOHD-YDALLXLXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CNC(=O)OCC1=CC=CC=C1)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CNC(=O)OCC1=CC=CC=C1)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.81 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-7-iodo-5-(triphenylmethyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B6314757.png)

![5-[[(1R)-1-(6-Chloro-2-oxo-1H-quinolin-3-yl)ethyl]amino]-1-methyl-6-oxo-pyridine-2-carbonitrile](/img/structure/B6314774.png)

![tert-Butyl 2-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B6314781.png)

![3-Methylsulfonylbicyclo[1.1.1]pentan-1-amine](/img/structure/B6314786.png)

![1-[(1R,2S)-1-(Di-o-tolylphosphinooxy)-1-phenylpropan-2-yl]-3-phenylurea, 97%](/img/structure/B6314803.png)

![5-[3-Bromo-5-(trifluoromethyl)phenyl]-oxazole](/img/structure/B6314831.png)